3-Deaza-2'-deoxyguanosine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
87202-41-3 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)13-4-15(5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9+/m0/s1 |
Clave InChI |
CZFUQKNOFZPABS-LKEWCRSYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C(NC3=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Ii. Synthetic Methodologies and Chemical Derivatizations of 3 Deaza 2 Deoxyguanosine
Chemical Synthesis Strategies for 3-Deaza-2'-deoxyguanosine Nucleosides
The construction of the this compound scaffold can be achieved through both de novo synthetic routes, building the heterocyclic base from acyclic precursors, and by the chemical conversion of pre-existing compounds.
De novo synthesis of this compound typically involves the construction of the imidazo[4,5-c]pyridine ring system, which constitutes the core of the 3-deazapurine base. A common strategy commences with the synthesis of a substituted imidazole precursor, which is then elaborated to form the fused pyridine ring.
A key intermediate in this pathway is methyl 5-(cyanomethyl)imidazole-4-carboxylate. The synthesis of 3-deazaguanine, the base component of this compound, can be achieved from this intermediate. One reported method involves reacting methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine to facilitate the ring closure to the desired 3-deazaguanine. nih.gov
For the synthesis of the nucleoside, the imidazole precursor is first glycosylated with a protected 2-deoxyribose derivative. For instance, the sodium salt of methyl 5-(cyanomethyl)imidazole-4-carboxylate can be reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. This glycosylation reaction typically yields a mixture of N-1 and N-3 positional isomers, with the β-anomers being the desired products for incorporation into DNA. nih.gov Following the successful glycosylation, a base-catalyzed ring closure of the imidazole nucleoside is performed to construct the fused pyridinone ring, yielding the protected 2'-deoxy-3-deazaguanosine. nih.gov Subsequent deprotection of the sugar hydroxyl groups and the exocyclic amino group affords the final this compound.
Another approach involves the synthesis of 8-amino-3-deazaguanine from a different imidazole precursor, methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate. nih.gov This highlights the versatility of using functionalized imidazoles as key building blocks for the de novo synthesis of 3-deazapurine analogues.
The synthesis of 3-deazapurine nucleosides can also be achieved through the chemical modification of readily available nucleoside precursors. A convenient and widely used starting material for the synthesis of various 3-deazapurine nucleosides is inosine. nih.gov This method involves a series of transformations to open the purine (B94841) ring of inosine and re-form it as a 3-deazapurine.
A key intermediate in this conversion is a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative. The synthesis of this intermediate on a large scale has been achieved in six steps from inosine. The process involves dinitrophenylation at the N1 position, followed by ring opening. Subsequent iodination of the resulting 5-amino group and a palladium-catalyzed cross-coupling reaction introduces the ethynyl group. The resulting EICAR derivative can then be converted into 3-deazainosine, 3-deazaadenosine, and 3-deazaguanosine (B53920). nih.gov While this specific protocol details the synthesis of the ribo-nucleosides, a similar strategy can be adapted for the synthesis of this compound starting from 2'-deoxyinosine.
Preparation of Phosphoramidite Building Blocks for Oligonucleotide Synthesis
The incorporation of this compound into synthetic oligonucleotides is crucial for studying its effects on DNA structure and function. This is achieved through the preparation of its phosphoramidite derivative, which is a key building block in automated solid-phase DNA synthesis. The synthesis of a phosphoramidite generally involves a three-step process: protection of the exocyclic amino group, protection of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.
A representative synthesis of a phosphoramidite for a modified guanosine (B1672433) analogue, 8-aza-3-deaza-2'-deoxyguanosine, provides a relevant protocol. srce.hr First, the exocyclic amino group of the nucleoside is protected, for example, with an isobutyryl group by reacting the nucleoside with isobutyric anhydride. srce.hr Next, the 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise extension of the oligonucleotide chain. This is typically achieved by reacting the N-protected nucleoside with DMT-chloride in pyridine. Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite is then purified and can be used in automated DNA synthesizers. srce.hr
The general steps for the synthesis of this compound phosphoramidite are outlined in the table below:
| Step | Reagents and Conditions | Purpose |
| 1. N-protection | Isobutyric anhydride, pyridine, reflux | Protection of the exocyclic amino group to prevent side reactions during oligonucleotide synthesis. |
| 2. 5'-O-DMT protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine | Protection of the 5'-hydroxyl group with an acid-labile group for stepwise DNA synthesis. |
| 3. 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA), dichloromethane | Introduction of the phosphoramidite moiety at the 3'-hydroxyl group, enabling coupling to the growing oligonucleotide chain. |
Synthesis of Functionalized this compound Derivatives
The chemical modification of this compound allows for the introduction of various functional groups, leading to the development of derivatives with unique properties, such as fluorescence or altered base-pairing capabilities.
The synthesis of fluorescently responsive analogues of this compound is of great interest for their potential use as probes in studying nucleic acid structure and dynamics. An example of such a derivative is 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine. The synthesis of this compound would likely involve a Sonogashira cross-coupling reaction between a halogenated this compound precursor (e.g., 3-iodo-3-deaza-2'-deoxyguanosine) and 1-ethynylnaphthalene. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and attaching aromatic scaffolds to nucleobases. The resulting nucleoside exhibits environmentally sensitive fluorescent properties, making it a useful tool for probing microenvironmental changes within the DNA minor groove.
Halogenated derivatives of this compound are valuable as synthetic intermediates for further functionalization (as seen in the synthesis of fluorescent analogues) and may also possess interesting biological properties themselves. The synthesis of 3-halogen-substituted analogues of 3-deazaguanosine has been reported, and similar strategies can be applied to the 2'-deoxy series. nih.gov
For example, the synthesis of 3-deaza-3-bromoguanosine has been described. nih.gov The introduction of a halogen at the 3-position of the 3-deazapurine ring can be achieved through electrophilic halogenation. The specific reagents and conditions would depend on the desired halogen. For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) could be used for bromination and iodination, respectively. The reaction would likely be carried out on a protected this compound derivative to avoid side reactions on the sugar moiety.
The following table summarizes the common reagents used for the synthesis of halogenated this compound derivatives:
| Halogen | Halogenating Agent |
| Chlorine | N-Chlorosuccinimide (NCS) |
| Bromine | N-Bromosuccinimide (NBS) |
| Iodine | N-Iodosuccinimide (NIS) |
Dideoxy and Other Sugar-Modified Analogues (e.g., 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine)
The synthesis of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a notable sugar-modified analogue of this compound, has been successfully achieved from benzoylated 9-deazaguanosine. A multi-step synthetic pathway is employed to introduce the unsaturation in the sugar ring.
The process begins with the basic hydrolysis of benzoylated 9-deazaguanosine. This is followed by a selective protection strategy for the 2-amino and 5'-hydroxy functional groups using isobutyryl and silyl groups, respectively. The subsequent reaction with thiocarbonyldiimidazole yields a cyclic thiocarbonate intermediate. The crucial step of creating the double bond is achieved through a reaction with triethyl phosphite, which upon deprotection, affords the target compound, 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine.
Further derivatization of this analogue has also been explored. For instance, catalytic hydrogenation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine can produce 2',3'-dideoxy-9-deazaguanosine.
Aza-Analogues (e.g., 8-Aza-3-deaza-2'-deoxyguanosine)
The synthesis of 8-aza-3-deaza-2'-deoxyguanosine is not extensively detailed in publicly available scientific literature. However, synthetic routes for the corresponding ribonucleoside, 8-aza-3-deazaguanosine, have been developed and provide insight into potential strategies. One such method involves the selective dehydration of diamide precursors, followed by ring closure and deprotection of cyanoamide intermediates to yield the target nucleoside with high purity.
Another approach for creating related aza-analogues, such as 8-amino-3-deazaguanine, involves the use of imidazole precursors. This synthesis starts with the monoheterocyclic rearrangement of dimethyl 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)amino]-2-pentenedioate, which is then converted to a key imidazole intermediate. Subsequent ammonolysis and dehydration steps lead to the formation of 8-amino-3-deazaguanine. While this synthesis pertains to the base and not the full nucleoside, it highlights a viable strategy for constructing the 8-aza-3-deazapurine core.
Methodologies for Spectroscopic and Chromatographic Characterization in Synthetic Verification
The structural integrity and purity of synthesized this compound analogues are confirmed using a combination of spectroscopic and chromatographic techniques. These methods are essential for the unambiguous identification of the target compounds and any intermediates.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. NMR data provides information on the chemical environment of each proton and carbon atom, allowing for the confirmation of the sugar and base modifications. For instance, the anomeric configuration and the position of glycosylation in aza-analogues can be determined through a combination of UV, ¹³C-NMR, and ¹H-NMR Nuclear Overhauser Effect (NOE) difference spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. Techniques like Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for the analysis of nucleoside analogues.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the purification and purity assessment of this compound derivatives. Reversed-phase (RP) HPLC is commonly used, with columns such as C8 or C18. The mobile phase typically consists of a buffered aqueous solution with an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength where the nucleoside shows maximum absorbance (e.g., 260 nm). The retention time of the synthesized compound is compared to that of known standards, and the peak purity is analyzed.
Below is a table summarizing the typical analytical methods used:
| Analytical Technique | Purpose | Key Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) that reveal the connectivity of atoms, stereochemistry of the sugar moiety, and conformation of the nucleoside. |
| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Precise mass-to-charge ratio (m/z) which is used to confirm the elemental composition of the synthesized compound. |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time for compound identification and peak area for quantification of purity. Different column and mobile phase combinations can be used to separate the target compound from impurities and starting materials. |
Iii. Molecular Interactions and Structural Effects Within Nucleic Acids
Conformational Analysis of 3-Deaza-2'-deoxyguanosine in Nucleic Acid Contexts
Alterations in Hydration Patterns and Minor Groove Environments
The substitution of the N3 nitrogen atom with a carbon-hydrogen group in 3-deazaguanosine (B53920) results in significant perturbations to the local environment within the minor groove of nucleic acid duplexes. A key feature of the B-DNA minor groove is a structured "spine of hydration," a network of ordered water molecules that contributes to the stability of the duplex. lsbu.ac.uklth.se This hydration network is sequence-dependent and plays a role in reducing the Coulombic repulsion of the interstrand phosphates. nih.govnih.gov
Atomic Mutagenesis Studies with 3-Deazapurine Nucleosides
Atomic mutagenesis is a powerful technique used to investigate the functional roles of specific atoms in biological macromolecules. nih.gov In the context of nucleic acids, this involves the site-specific replacement of a single atom in a nucleobase to probe its contribution to structure, recognition, or catalysis. nih.gov 3-Deazapurine nucleosides, including 3-deazaguanosine (c³G), are crucial tools for these studies. researchgate.netoup.com By replacing a nitrogen atom with a carbon, researchers can eliminate the hydrogen bonding capabilities at that specific position without introducing significant steric changes. oup.com This subtle yet critical modification can have a profound impact on RNA base pairing, recognition of other molecules, and catalytic activity. nih.govoup.com
Probing Functional RNA Structures and Mechanisms
The application of 3-deazapurine nucleosides in atomic mutagenesis has been instrumental in elucidating the mechanisms of various functional RNAs, particularly ribozymes. researchgate.netoup.com These studies have provided deep insights into catalytic processes such as ribosomal peptide bond formation and the phosphodiester cleavage mechanisms of small ribozymes like the twister and pistol ribozymes. researchgate.netresearchgate.netoup.com
For example, in the twister ribozyme, a conserved adenine's N3 atom was hypothesized to be involved in general acid-base catalysis. nih.gov Replacing this adenine (B156593) with 3-deazaadenosine, which lacks the N3 atom, rendered the ribozyme inactive, confirming the critical role of this specific nitrogen in the catalytic mechanism. nih.gov Similarly, incorporating 3-deazaguanosine into RNA allows researchers to test the functional importance of the guanine (B1146940) N3 atom in RNA-catalyzed reactions. oup.com The significant thermodynamic destabilization caused by the incorporation of c³G into an RNA duplex highlights its utility in probing structurally sensitive regions. oup.com
Elucidating Hydrogen Bonding Networks in Biomolecular Recognition
The recognition of specific nucleic acid sequences by proteins, other nucleic acids, or small molecules often depends on a precise network of hydrogen bonds. oup.com The N3 atom of purines, located in the minor groove, is a frequent participant in these recognition events. Atomic mutagenesis using 3-deazaguanosine allows for the direct investigation of the importance of the N3 position in these hydrogen bonding networks. nih.govoup.com
By replacing guanine with 3-deazaguanosine, the hydrogen bond acceptor capability at the N3 position is removed. oup.com If this substitution disrupts or abolishes the binding of a protein or other molecule, it provides strong evidence that a crucial hydrogen bond involving the guanine N3 atom is part of the recognition motif. oup.com This approach has been widely applied to map the critical interactions in RNA-protein, RNA-DNA, and RNA-small molecule complexes. oup.com
The destabilizing effect of 3-deazapurine substitutions on RNA duplex stability has been quantified through thermodynamic studies. These findings underscore the energetic importance of the interactions mediated by the N3 atom.
| RNA Structure Type | Modification | Tₘ (°C) | ΔTₘ (°C) (Compared to Native) |
|---|---|---|---|
| Type I (Bimolecular Duplex) | Native | 66.7 | - |
| c³G | 62.8 | -3.9 | |
| Type II (Hairpin) | Native | 79.4 | - |
| c³G | 70.3 | -9.1 |
Studies on Higher-Order Nucleic Acid Structures (e.g., G-quadruplexes with guanine analogues)
Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes. researchgate.netmdpi.com These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. mdpi.comwikipedia.org G-quadruplexes are implicated in a variety of important biological processes, including the regulation of gene expression and the maintenance of telomere integrity. wikipedia.orgnih.gov
The formation and stability of G-quadruplexes are highly sensitive to modifications on the guanine bases. researchgate.net The use of guanine analogues, such as 3-deazaguanine, is a valuable strategy for studying the structural requirements and dynamics of these higher-order arrangements. Replacing a guanosine (B1672433) with an analogue like 8-aza-3-deaza-2'-deoxyguanosine can disrupt the formation of the G-quadruplex structure. researchgate.net This disruption occurs because the modification alters the hydrogen bonding pattern required to form the stable G-tetrad core. By observing how such substitutions affect the formation, stability, and structure of G-quadruplexes, researchers can gain insight into the specific atomic interactions that govern these complex topologies.
Iv. Enzymatic Recognition and Processing of 3 Deaza 2 Deoxyguanosine and Its Analogues
Interactions with DNA Polymerases
DNA polymerases are central to the maintenance of genetic integrity. Their ability to select and incorporate the correct deoxynucleoside triphosphate (dNTP) is critical. The structural modification in 3-deaza-2'-deoxyguanosine, specifically the replacement of nitrogen at the 3-position with a carbon atom, can influence its interaction with these enzymes.
The efficiency with which DNA polymerases incorporate nucleotide analogues is a key determinant of their biological effects. Studies with various guanosine (B1672433) analogues have demonstrated that modifications to the purine (B94841) ring can significantly impact substrate recognition and incorporation.
For instance, studies with 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP), another guanosine analogue, have shown differential utilization by various DNA polymerases. DNA polymerase β was found to efficiently incorporate ddGTP, with a Michaelis constant (Km) value of 1.8 µM, which is lower than that for the natural substrate dGTP (7.8 µM), indicating a higher affinity. nih.gov In contrast, DNA polymerase α, E. coli DNA polymerase I, and reverse transcriptase showed poor utilization of ddGTP as a substrate. nih.gov
While direct kinetic data for the incorporation of this compound triphosphate (3DdGTP) is limited, studies on related 7-deaza-2'-deoxyguanosine (B613789) analogues provide valuable insights. For example, 8-halo-7-deaza-2'-deoxyguanosine triphosphates were found to be poorly incorporated by both the Klenow fragment (exo-) of E. coli DNA polymerase I and human DNA polymerase β. nih.gov This suggests that alterations in the purine ring structure, even those not directly involved in Watson-Crick base pairing, can significantly affect the efficiency of incorporation by DNA polymerases. The Klenow fragment, in particular, was shown to be highly sensitive to modifications at the C8 position of the 7-deazapurine ring. nih.gov
The following interactive table summarizes the kinetic parameters for the incorporation of dGTP and a related analogue, ddGTP, by DNA polymerase β.
| Substrate | DNA Polymerase | Km (µM) | Relative Incorporation Rate |
|---|---|---|---|
| dGTP | DNA Polymerase β | 7.8 | 100% |
| ddGTP | DNA Polymerase β | 1.8 | ~100% |
The fidelity of DNA polymerases ensures the accurate replication of the genome. This is achieved through precise nucleotide selection and, in many polymerases, a 3'→5' exonuclease proofreading activity that removes misincorporated nucleotides. nih.govnih.gov The incorporation of nucleotide analogues can challenge this fidelity.
The fidelity of various DNA polymerases is summarized in the interactive table below, providing a context for the potential impact of nucleotide analogues.
| DNA Polymerase | Error Rate (per base duplication) | Proofreading (3'→5' Exonuclease) |
|---|---|---|
| Taq Polymerase | ~1 x 10-4 - 1 x 10-5 | No |
| Klenow Fragment | ~1 x 10-4 | Yes |
| T4 Polymerase | ~1 x 10-6 | Yes |
| DNA Polymerase δ | Variable | Yes |
Modulation of Nucleotide Metabolism Pathways
The cellular pools of deoxyribonucleotide triphosphates (dNTPs) are tightly regulated to ensure sufficient precursors for DNA synthesis and to maintain genome stability. nih.govnih.govmdpi.comoregonstate.edu Imbalances in dNTP pools can lead to increased mutation rates. nih.govnih.govmdpi.comoregonstate.edu Nucleoside analogues can interfere with nucleotide metabolism, thereby affecting dNTP pool sizes.
While direct studies on the effect of this compound on dNTP pools are limited, it is known that other nucleoside analogues can cause significant imbalances. For example, 2-chlorodeoxyadenosine has been shown to cause a depletion of dATP and dGTP pools while increasing the dTTP pool in mouse cells. nih.gov Such imbalances can trigger cellular stress responses and affect DNA replication and repair. The mechanism by which this compound might influence dNTP pools could involve its phosphorylation to the triphosphate form and subsequent interaction with enzymes of nucleotide metabolism or DNA polymerases, potentially leading to feedback inhibition or activation of nucleotide biosynthesis pathways.
A related analogue, 3-deazauridine (B583639), has been shown to be a competitive inhibitor of CTP synthetase, an essential enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.gov CTP synthetase catalyzes the conversion of UTP to CTP. By inhibiting this enzyme, 3-deazauridine can lead to a depletion of CTP pools, which is crucial for DNA and RNA synthesis.
In the context of purine metabolism, enzymes of the salvage pathway, such as purine nucleoside phosphorylase (PNP), play a crucial role in recycling purine bases. nih.gov PNP catalyzes the phosphorolysis of purine nucleosides to the corresponding free bases and ribose-1-phosphate. nih.gov 9-Deazapurine ribonucleosides have been identified as a class of noncleavable inhibitors of PNP. ncl.ac.uknih.gov For instance, 9-deazaguanosine and 9-deazainosine (B10777976) competitively inhibit human erythrocytic PNP. ncl.ac.uknih.gov Given its structural similarity, it is conceivable that this compound could also interact with and potentially inhibit enzymes of the purine salvage pathway, thereby altering the balance of purine nucleotide pools.
Recognition by Nucleic Acid-Modifying Enzymes
Once incorporated into DNA, modified nucleotides can affect the interactions of that DNA with other enzymes, such as restriction endonucleases, DNA methyltransferases, and DNA glycosylases.
Studies with DNA containing 3-deazaadenine have shown that this modification can lead to a substantial reduction in the rate of cleavage by the restriction endonuclease EcoRV. researchgate.net Similarly, DNA containing 7-deazaadenine or 7-deazaguanine (B613801) has been reported to be resistant to cleavage by some restriction enzymes, likely due to the absence of the N7 atom which can form important hydrogen bonds in the major groove. nih.gov Given that this compound also has a modified purine ring, it is likely that its presence within a restriction enzyme recognition site could inhibit or block cleavage.
DNA methyltransferases (DNMTs) are responsible for establishing and maintaining DNA methylation patterns, which are crucial for gene regulation. nih.govnih.govresearchgate.net These enzymes recognize specific DNA sequences and transfer a methyl group to cytosine or adenine (B156593) bases. The recognition process involves interactions with both the major and minor grooves of the DNA. The alteration of the purine ring in this compound could potentially affect the binding and catalytic activity of DNMTs if the modified base is within or near the recognition sequence.
DNA glycosylases are key enzymes in the base excision repair (BER) pathway, responsible for recognizing and removing damaged or modified bases from DNA. nih.govbritannica.comcornell.edunih.gov These enzymes flip the target base out of the DNA helix and into their active site for cleavage of the N-glycosidic bond. nih.gov The ability of a DNA glycosylase to recognize a modified base depends on the specific nature of the modification. It is plausible that this compound, if perceived as a lesion, could be a substrate for a DNA glycosylase, initiating its removal from the genome.
Restriction Endonucleases and DNA Methyltransferases (Comparative with 7-deaza-dGTP)
The replacement of the N7 nitrogen with a methine group in 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) has significant implications for the activity of restriction endonucleases and DNA methyltransferases. The N7 atom of guanine (B1146940) is a crucial recognition point for many DNA-binding proteins, often serving as a hydrogen bond acceptor in the major groove of the DNA helix.
Restriction Endonucleases: The incorporation of 7-deaza-dGTP into DNA in place of dGTP can render the nucleic acid resistant to cleavage by certain restriction enzymes. Many restriction endonucleases make critical contacts with the N7 position of guanine within their recognition sequences. The absence of this nitrogen atom in 7-deaza-dG-modified DNA disrupts these interactions, leading to a significant reduction or complete inhibition of enzymatic cleavage. This property is exploited in molecular biology techniques to protect specific sites from digestion. For example, DNA amplified by PCR using 7-deaza-dGTP can be resistant to cleavage by enzymes whose recognition sites are rich in guanine residues.
DNA Methyltransferases: DNA methyltransferases (DNMTs) are responsible for establishing and maintaining DNA methylation patterns, primarily at CpG dinucleotides in mammals. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the C5 position of cytosine. The recognition of the target CpG site is a complex process involving interactions in both the major and minor grooves. While the primary catalytic activity occurs at the cytosine base, the recognition of the flanking guanine is essential for proper enzyme positioning and activity.
Similar to restriction enzymes, the activity of DNMTs can be affected by modifications to the guanine base. The N7 position of guanine is a potential contact point for the enzyme. While direct comparative studies on the effect of 3-deaza-dG versus 7-deaza-dG on DNMTs are limited, the principle remains that altering key functional groups within the recognition sequence can disrupt enzyme binding and catalysis. For instance, bulky DNA adducts at the N2 position of guanine within a CpG site have been shown to significantly decrease the efficiency of methylation by bacterial methyltransferases like M.SssI and M.HhaI. This suggests that the structural integrity of the guanine base is critical for DNMT function. The substitution at the N7 position in 7-deaza-dG alters the electronic properties and hydrogen bonding potential in the major groove, which can interfere with the precise recognition required by DNMTs for efficient methylation.
Primases (e.g., Bacteriophage T7 Primase interactions with 7-deaza-dG)
The bacteriophage T7 primase is a key component of the T7 replisome, responsible for synthesizing short RNA primers on the lagging strand to initiate DNA synthesis. This enzyme recognizes specific trinucleotide sequences on the single-stranded DNA template, most commonly 5'-GTC-3', to begin primer synthesis. The primase synthesizes short oligoribonucleotides, typically tetramers like pppACCC or pppACCA, which are then handed off to the T7 DNA polymerase for extension with deoxyribonucleotides (dNTPs).
The interaction of T7 primase is highly specific to its template and the ribonucleoside triphosphates (rNTPs) it uses for primer synthesis. The core function involves the recognition of the DNA template sequence and the polymerization of rNTPs (predominantly ATP and CTP).
Detailed studies on the direct interaction or utilization of deaza-guanosine analogues by the T7 primase itself are not extensively documented in the available literature. The primase's primary role is the synthesis of an RNA primer, after which it dissociates or repositions, and the DNA polymerase begins incorporating dNTPs. Therefore, the interaction of a deoxyguanosine analogue like 7-deaza-2'-deoxyguanosine would be more relevant to the subsequent DNA synthesis step catalyzed by T7 DNA polymerase. The polymerase extends the RNA primer, and its ability to incorporate modified dNTPs like 7-deaza-dGTP is a separate consideration from the primase's initial function. The use of 7-deaza-dGTP is well-established in PCR and sequencing, including methods that use T7 polymerase, where it helps to resolve secondary structures in GC-rich regions. This indicates that T7 DNA polymerase can efficiently incorporate this analogue. However, the specific interaction of the primase with template DNA containing a 7-deaza-dG modification remains an area with limited specific research.
Telomerase Inhibition (e.g., 7-deaza-2'-deoxyguanosine)
Telomerase is a reverse transcriptase that adds repetitive TTAGGG sequences to the ends of human chromosomes, playing a critical role in cellular immortalization and cancer. This enzyme is a prime target for anticancer therapies. The triphosphate form of 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) has been identified as a potent inhibitor of human telomerase. nih.govnih.gov
Studies have shown that 7-deaza-dGTP acts as a competitive inhibitor with respect to the natural substrate, dGTP. nih.gov The inhibitory effect is significant, with reported IC50 values—the concentration required to inhibit 50% of the enzyme's activity—in the micromolar range.
| Compound | Target Enzyme | IC50 Value |
| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | Human Telomerase | 11 µM nih.govnih.govnih.gov |
| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | Human Telomerase | 8 µM nih.govnih.govnih.gov |
| 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) | Human Telomerase | 60 nM wikipedia.org |
The mechanism of inhibition is multifaceted. Besides competing with dGTP for binding to the enzyme's active site, 7-deaza-dGTP can also be incorporated into the growing telomeric DNA chain. nih.govnih.gov This incorporation, however, leads to premature termination of the telomere ladder, resulting in shortened products. nih.govnih.gov The replacement of dGTP with 7-deaza-dGTP also leads to a shift and an increase in the pause sites during telomere synthesis, further disrupting the enzyme's processivity. nih.govnih.gov
Derivatives of 7-deaza-2'-deoxyguanosine have been developed to enhance this inhibitory activity. For example, 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) is a particularly potent inhibitor, with an IC50 value of just 60 nM. wikipedia.org When TDG-TP is the only guanosine substrate available, telomerase becomes non-processive and synthesizes only very short products containing one to three TDG residues. wikipedia.org This demonstrates that modifications at both the N7 and C6 positions of the guanine base can be leveraged to design powerful telomerase inhibitors.
Deaza-deoxyguanosine Derivatives as Enzyme Modulators and Inhibitors
Beyond their role as substrates or inhibitors for polymerases, deaza-deoxyguanosine derivatives have been engineered to modulate the activity of other critical cellular enzymes, particularly those involved in nucleotide pool sanitation.
Inhibition of Oxidized Nucleotide Hydrolases (e.g., hMTH1 by 8-halogenated-7-deaza-2'-deoxyguanosine triphosphates)
The human MutT homolog 1 (hMTH1) enzyme plays a crucial role in preventing the misincorporation of oxidized nucleotides into DNA. It sanitizes the nucleotide pool by hydrolyzing damaged species like 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) into its monophosphate form. uniprot.org As cancer cells often have a higher level of oxidative stress, they are more reliant on hMTH1 for survival, making it an attractive target for cancer therapy.
Researchers have synthesized 8-halogenated-7-deaza-2'-deoxyguanosine triphosphate derivatives as analogues of the natural hMTH1 substrate, 8-oxo-dGTP. uniprot.orgnih.gov These compounds were found to be poor substrates for hMTH1 but acted as strong competitive inhibitors of its hydrolytic activity, with inhibitory constants (Ki) in the nanomolar range. uniprot.org
The inhibitory effect is attributed to the fact that while these analogues can bind to the active site of hMTH1, they are hydrolyzed at a much slower rate. This is potentially due to altered stacking interactions and enzyme structural changes induced by the 8-halogenated-7-deazadGTP molecule. uniprot.org Further development led to the synthesis of 7,8-dihalogenated 7-deaza-dG derivatives, which showed even stronger inhibitory effects. nih.govscienceopen.com These compounds were not hydrolyzed by hMTH1 at all and competitively inhibited the enzyme by interacting with its active site. nih.govscienceopen.com
| Inhibitor | Target Enzyme | IC50 Value | Ki Value |
| 8-iodo-7-deaza-dGTP | hMTH1 | 0.42 µM nih.gov | 61.7 nM nih.gov |
| 7,8-dibromo-7-deaza-dGTP | hMTH1 | - | - |
Note: Specific IC50/Ki values for 7,8-dibromo-7-deaza-dGTP were described as showing strong inhibitory effects but were not explicitly quantified in the cited abstracts.
This research represents a significant finding, as it was the first example of using nucleotide derivatives to inhibit hMTH1, highlighting their potential as antitumor agents. uniprot.org
V. Research Applications and Methodological Contributions
Development of Fluorescent Probes for Nucleic Acid Analysis
Fluorescent nucleoside analogs are powerful tools for investigating the structure, dynamics, and function of nucleic acids. digitellinc.com By designing synthetic nucleosides that exhibit changes in their fluorescent properties in response to their local environment, researchers can gain insights into complex biological processes. digitellinc.comspie.org A promising strategy involves the modification of the 3-deazaguanine scaffold to create environmentally sensitive probes.
A novel fluorescent nucleoside, 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine (3nzG), has been synthesized for this purpose. researchgate.net This compound demonstrates solvatochromic properties, meaning its fluorescence emission spectrum changes depending on the polarity of its environment. researchgate.net This sensitivity makes it a valuable probe for monitoring the subtle microenvironmental changes that occur within nucleic acid structures. researchgate.net
The ability to detect single-nucleotide polymorphisms (SNPs) and mismatches in DNA is crucial for genetic analysis and diagnostics. Fluorescent probes containing 3nzG show significant potential in this area. researchgate.net When incorporated into an oligonucleotide probe, 3nzG can recognize its complementary base, 2'-deoxycytidine, on a target DNA strand. researchgate.net This recognition event is accompanied by a distinct change in the probe's fluorescence emission wavelength, allowing for clear discrimination of a correctly matched base pair. researchgate.net This property suggests that 3nzG-based probes could be used to identify single-base alterations in target DNA sequences, as a mismatch would fail to elicit the characteristic fluorescence shift. researchgate.net
The fluorescence of the 3nzG nucleoside is highly sensitive to its immediate surroundings, allowing it to probe microenvironmental changes within the DNA minor groove. researchgate.net The replacement of the N3 atom of guanine (B1146940) with a carbon-hydrogen group alters the hydrogen bonding and hydration pattern in the minor groove of a DNA duplex. nih.govnih.gov Upon hybridization of a 3nzG-containing probe to its complementary strand, the local environment changes significantly, which is reflected in the probe's fluorescence. researchgate.net This sensitivity allows for the real-time monitoring of conformational changes or binding events that affect the DNA duplex's microenvironment. Other environmentally sensitive guanosine (B1672433) analogs, while not 3-deaza derivatives, have also been shown to be useful for investigating interactions between DNA and DNA-binding proteins through similar solvatochromic effects. nih.gov
Table 1: Properties of the 3nzG Fluorescent Probe
| Property | Description | Source |
|---|---|---|
| Compound Name | 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine (3nzG) | researchgate.net |
| Core Structure | 3-Deaza-2'-deoxyguanosine | researchgate.net |
| Fluorescence | Environmentally responsive; exhibits solvatochromism | researchgate.net |
| Mechanism | Probes microenvironmental changes in the DNA minor groove | researchgate.net |
| Primary Application | Recognizes complementary 2'-deoxycytidine on target DNA strands | researchgate.net |
| Potential Use | Detection of single-base alterations and structural studies of nucleic acids | researchgate.net |
The unique properties of this compound-based probes make them valuable for broader applications in molecular biology. Oligonucleotide probes containing indicator nucleosides like 3nzG have great potential as bioprobes for detailed genetic analysis and for conducting micro-structural studies of nucleic acids. researchgate.net The ability to report on specific base pairings and local conformational changes provides a high-resolution tool for dissecting the intricate structures and functions of DNA and RNA. nih.govnih.gov
Utility in Molecular Biology Techniques
Beyond fluorescent probes, deazaguanosine analogs, particularly 7-deaza-2'-deoxyguanosine (B613789) , have become indispensable in overcoming common challenges in routine molecular biology procedures like the Polymerase Chain Reaction (PCR) and DNA sequencing.
DNA sequences with high guanine-cytosine (GC) content are notoriously difficult to amplify using PCR. atdbio.comrsc.org These GC-rich regions, often found in gene promoters and CpG islands, tend to form stable secondary structures like hairpins due to strong base-stacking interactions and the potential for Hoogsteen base pairing involving the N7 position of guanine. researchgate.netatdbio.com These structures can block the progression of DNA polymerase, leading to low PCR yield or complete amplification failure. atdbio.comrsc.org
To overcome this, the nucleotide analog 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) is often substituted for a portion of the dGTP in the PCR mixture. mdpi.com In 7-deaza-dGTP, the nitrogen atom at position 7 of the purine (B94841) ring is replaced with a carbon atom. This modification prevents the formation of Hoogsteen hydrogen bonds without disrupting the normal Watson-Crick base pairing required for DNA synthesis. mdpi.com By reducing the stability of secondary structures, 7-deaza-dGTP allows the polymerase to read through GC-rich templates more efficiently, significantly improving the yield and specificity of the PCR product. atdbio.comrsc.org This is particularly useful when working with small amounts or poor quality DNA templates. atdbio.comrsc.org
The same issues that plague the PCR amplification of GC-rich regions also affect their sequencing by the Sanger dideoxy method. rsc.orgchemrxiv.org The formation of intramolecular secondary structures in DNA fragments can cause them to migrate abnormally during gel electrophoresis, leading to an artifact known as "band compression." chemrxiv.org This makes the sequence difficult or impossible to read accurately. nih.govchemrxiv.org
Incorporating 7-deaza-dGTP during the sequencing reaction or in the preceding PCR amplification step is a standard method to resolve band compressions. nih.govchemrxiv.org By preventing the secondary structures that cause anomalous migration, the use of 7-deaza-dGTP results in sharper, more evenly spaced bands on the sequencing gel, leading to higher accuracy in base assignment and longer readable sequences. rsc.orgchemrxiv.orgnih.gov
Table 2: Application of 7-Deaza-dGTP in Molecular Biology Techniques
| Technique | Challenge with GC-Rich DNA | Solution with 7-Deaza-dGTP | Outcome | Sources |
|---|---|---|---|---|
| PCR | Formation of secondary structures (e.g., hairpins) inhibits DNA polymerase. | Substitution of dGTP with 7-deaza-dGTP prevents Hoogsteen base pairing. | Increased amplification efficiency and specificity. | atdbio.comrsc.orgmdpi.com |
| Sanger Sequencing | Secondary structures cause anomalous gel migration, leading to "band compression" artifacts. | Incorporation of 7-deaza-dGTP reduces secondary structures. | Resolution of band compressions, leading to clearer and more accurate sequence reads. | nih.govchemrxiv.orgnih.gov |
Engineering of Novel Nucleic Acid Constructs and Genetic Code Expansion
The integration of modified nucleosides, such as this compound, into oligodeoxynucleotides (ODNs) and oligoribonucleotides (ORNs) is a fundamental technique for probing the structure and function of nucleic acids. The synthesis of these modified constructs typically relies on the robust phosphoramidite method, a standard in automated solid-phase DNA and RNA synthesis. nih.govmdpi.com This process involves the preparation of a phosphoramidite derivative of the modified nucleoside, which can then be incorporated at specific sites within a growing oligonucleotide chain. nih.govoup.com
Deazanucleoside analogs, including this compound, serve as valuable tools for investigating biological interactions by systematically removing specific nitrogen atoms from the purine ring structure. oup.com For instance, 7-deazapurine nucleosides have been extensively used as sequencing tools. oup.com The synthesis of ODNs containing these analogs allows researchers to dissect the roles of individual atoms in processes such as protein-DNA recognition and enzymatic reactions. oup.com
The general workflow for creating these modified oligonucleotides can be summarized as follows:
Synthesis of the Modified Nucleoside: Chemical synthesis of this compound.
Protection of Functional Groups: Key functional groups on the nucleoside are protected to prevent unwanted side reactions during oligonucleotide synthesis.
Phosphoramidite Preparation: The protected nucleoside is converted into a reactive phosphoramidite monomer. nih.gov
Solid-Phase Synthesis: The phosphoramidite is incorporated into the desired oligonucleotide sequence using an automated DNA/RNA synthesizer. nih.gov
Deprotection and Purification: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, often using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.gov
This meticulous process enables the production of high-purity ODNs and ORNs with site-specific modifications, which are essential for a wide range of research applications.
The pursuit of expanded genetic systems, which go beyond the canonical A-T and G-C base pairs, is a frontier in synthetic biology. Modified nucleosides are central to this endeavor, allowing for the creation of novel, non-canonical base pairs. wikipedia.org While this compound itself is primarily used to probe existing systems by removing a hydrogen bond acceptor in the minor groove, its conceptual framework as a modified purine analog aligns with the goals of genetic code expansion.
A pertinent example in this field is the study of 7-deaza-2'-deoxyisoguanosine. This molecule can form stable, non-canonical base pairs, including inverse Watson-Crick pairs with 5-methyl-2'-deoxyisocytidine and purine-purine pairs with 2'-deoxyguanosine (B1662781) or 5-aza-7-deaza-2'-deoxyguanosine. acs.org The investigation into the base pairing properties of such analogs provides insights into the steric and electronic requirements for stable duplex formation.
The stability of duplexes containing non-standard base pairs is a critical parameter. For instance, studies on 8-aza-7-deaza-2'-deoxyisoguanosine have shown that its incorporation results in duplex stability nearly identical to that of duplexes containing the parent 2'-deoxyisoguanosine. nih.gov Furthermore, the addition of halogen substituents at the 7-position of 8-aza-7-deaza purines can significantly increase duplex stability in both parallel and antiparallel DNA strands. nih.govoup.com
The exploration of these expanded genetic systems relies on the ability to synthesize oligonucleotides containing these modified bases and to characterize the resulting duplexes. Techniques such as thermal denaturation studies are employed to determine the melting temperature (Tm), a key indicator of duplex stability. oup.com Although this compound does not form new base pairs, its use in studying the impact of removing a specific nitrogen atom contributes to the fundamental understanding needed to design and implement expanded genetic alphabets.
Table 1: Examples of Modified Nucleosides in Non-Standard Base Pairing Studies
| Modified Nucleoside | Pairing Partner(s) | Key Findings |
|---|---|---|
| 7-deaza-2'-deoxyisoguanosine | 5-methyl-2'-deoxyisocytidine, 2'-deoxyguanosine, 5-aza-7-deaza-2'-deoxyguanosine | Forms stable inverse Watson-Crick and purine-purine base pairs. acs.org |
| 8-aza-7-deaza-2'-deoxyisoguanosine | Cytosine (in parallel-stranded DNA), Isocytosine (in antiparallel DNA) | Duplex stability is similar to that of unmodified 2'-deoxyisoguanosine duplexes. nih.govoup.com |
| 7-halogenated 8-aza-7-deaza-2'-deoxyisoguanosine | Cytosine, Isocytosine | Induces significant duplex stabilization in both parallel and antiparallel DNA. nih.gov |
Investigational Tools for Cellular Processes and Pathogen Replication
This compound has been instrumental as a tool to investigate the intricate interactions between DNA and the enzymes that process it, particularly DNA polymerases. By replacing the nitrogen atom at the 3-position of guanine with a carbon-hydrogen group, this analog removes a key hydrogen bond acceptor from the minor groove of the DNA double helix. This subtle modification allows researchers to probe the importance of specific hydrogen bonds in the recognition and catalytic activity of enzymes involved in DNA synthesis.
A notable application of this compound was in studies aimed at identifying the hydrogen-bonded interactions between DNA polymerase I (Klenow fragment) and the minor groove of the DNA template strand. oup.com By observing how the absence of the N3 nitrogen affects the polymerase's function, researchers can infer the role of that specific atom in the enzyme-substrate interaction. These types of studies are crucial for building detailed models of how DNA polymerases achieve their high fidelity and processivity.
The insights gained from using nucleoside analogs like this compound are fundamental to understanding the mechanisms of DNA replication and repair. They also provide a basis for designing new therapeutic agents that can selectively interfere with DNA synthesis in cancer cells or pathogens.
Nucleoside analogs have long been a cornerstone of antiviral therapy, primarily due to their ability to interfere with viral replication. These molecules often act as chain terminators during the synthesis of viral nucleic acids. While specific studies on this compound's antiviral activity are not extensively detailed in the provided context, the broader class of nucleoside analogs provides a strong precedent for this application.
For example, 2',3'-dideoxyguanosine (B1417426) (ddG), a related dideoxynucleoside, has demonstrated potent inhibition of hepatitis B virus (HBV) replication in vitro. nih.gov In cell culture models, ddG was shown to reduce the amount of episomal HBV DNA by up to 95% without affecting host cell growth. nih.gov The proposed mechanism for this inhibition is the suppression of reverse transcription in the HBV replication cycle. nih.gov
The general principle of action for many antiviral nucleoside analogs involves several steps:
Cellular Uptake: The analog is transported into the host cell.
Phosphorylation: Host cell kinases phosphorylate the analog to its active triphosphate form.
Incorporation by Viral Polymerase: The viral DNA polymerase or reverse transcriptase incorporates the triphosphate analog into the growing viral DNA chain.
Chain Termination: Due to the modification of the sugar moiety (often the absence of a 3'-hydroxyl group), the addition of the next nucleotide is blocked, leading to the termination of viral DNA synthesis.
This mechanism highlights the potential for modified nucleosides, including deaza-analogs, to serve as investigational tools and potential therapeutic leads for viral diseases.
The interplay between hosts and pathogens often involves a molecular arms race centered on nucleic acid modification. nih.gov Pathogens may modify their own DNA to evade host defense mechanisms, such as restriction enzymes. nih.govoup.com A compelling example of this is the use of 7-deazaguanine (B613801) derivatives by bacteriophages.
Several phages have been discovered to replace a significant portion of the guanine in their genomes with 7-deazaguanine or its derivatives. oup.comasm.org This modification protects the phage DNA from being cleaved by the host bacterium's restriction enzymes, which often recognize specific unmodified DNA sequences. oup.comasm.org The biosynthesis of these modified bases and their incorporation into DNA are complex processes involving a suite of phage-encoded enzymes. oup.compnas.org
Table 2: 7-Deazaguanine Derivatives in Phage Genomes and Their Proposed Function
| 7-Deazaguanine Derivative | Phage Example | Function |
|---|---|---|
| 2'-deoxy-7-amido-7-deazaguanosine | Campylobacter phage CP220 | Complete replacement of guanine, likely for anti-restriction. oup.com |
| 2'-deoxy-preQ₀ | Escherichia phage CAjan | Replaces 32% of guanines, involved in evading host defenses. oup.com |
| Archaeosine (G⁺) | Enterobacteria phage 9g | Replaces 25% of guanines, contributes to protection from restriction enzymes. oup.com |
| 7-(methylamino)methyl-7-deazaguanine | - | A novel modification identified in phage DNA. oup.com |
While 7-deazaguanine modifications are a clear example of a strategy to alter the major groove of DNA for protection, the role of this compound would be distinct. A modification at the 3-position affects the minor groove. Probing host-pathogen interactions with this compound could, therefore, provide insights into processes that rely on minor groove recognition. This could include interactions with host proteins that bind to the minor groove of pathogenic DNA or the role of minor groove geometry in the lifecycle of a pathogen. These studies, in comparison with the well-documented role of 7-deazaguanine derivatives, would help to build a more complete picture of how modifications to every part of the DNA base can influence the complex relationship between a host and a pathogen. nih.govnih.govmdpi.com
Vi. Future Directions and Emerging Research Avenues
Exploration of Novel Chemical Derivatizations for Tunable Properties
The core structure of 3-Deaza-2'-deoxyguanosine serves as a versatile scaffold for a wide array of chemical modifications aimed at fine-tuning its physicochemical and biological properties. The exploration of novel derivatives is a key research avenue, with the goal of enhancing specificity, improving cellular uptake, and introducing new functionalities.
One promising strategy involves the introduction of various functional groups at different positions of the 3-deazapurine ring. For instance, halogenation at specific sites can modulate the electronic distribution and steric profile of the nucleobase, potentially influencing its base-pairing fidelity and interaction with enzymes. The synthesis of 3-halogenated and 6-halogenated analogs of related deazapurine nucleosides has already demonstrated the potential to yield compounds with significant antiviral or anticancer activities.
Another area of active investigation is the attachment of larger moieties, such as fluorescent dyes or affinity tags, to the 3-deazapurine core. These derivatizations can transform 3-dG into a powerful probe for studying DNA conformation, dynamics, and interactions with other biomolecules. For example, the incorporation of environmentally sensitive fluorophores could allow for real-time monitoring of DNA-protein binding events.
Furthermore, the development of prodrug strategies for 3-dG and its derivatives is a critical step toward potential therapeutic applications. By masking polar functional groups with bioreversible moieties, it is possible to enhance the membrane permeability and oral bioavailability of these compounds. The design of monophosphate prodrugs, for instance, can facilitate the intracellular delivery and subsequent phosphorylation of the nucleoside analog to its active triphosphate form.
| Derivative Class | Rationale for Derivatization | Potential Application |
| Halogenated Analogs | To modulate electronic properties and steric hindrance. | Enhanced antiviral or anticancer activity. |
| Fluorescently Labeled Derivatives | To create molecular probes for bioimaging and diagnostics. | Real-time tracking of DNA dynamics and interactions. |
| Prodrug Formulations | To improve pharmacokinetic properties like cell permeability. | Development of orally bioavailable therapeutics. |
| Alkylated Derivatives | To mimic DNA damage and study repair mechanisms. | Investigation of DNA repair pathways and development of targeted therapies. |
Advanced Computational and Structural Biology Approaches to Predict Interactions
The rational design of novel this compound derivatives and the interpretation of their biological effects are greatly enhanced by the application of advanced computational and structural biology techniques. These approaches provide invaluable insights into the atomic-level interactions between 3-dG-modified DNA and its protein targets, guiding the development of next-generation nucleoside analogs with tailored properties.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding modes and affinities of 3-dG and its derivatives to the active sites of enzymes such as DNA polymerases and helicases. researchgate.net These simulations can reveal subtle changes in conformation and hydrogen-bonding patterns induced by the 3-deaza modification, explaining observed differences in substrate specificity and catalytic efficiency. For instance, computational studies can elucidate how the absence of the N3 nitrogen affects the hydration spine in the minor groove of DNA, which in turn can influence protein recognition.
Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide experimental validation for computational predictions and offer high-resolution snapshots of 3-dG-containing DNA duplexes and their complexes with proteins. nih.gov These methods can precisely map the hydrogen-bonding networks and steric contacts that govern molecular recognition. For example, crystallographic studies of DNA polymerases with 3-dG-modified templates can reveal the structural basis for the accurate or inaccurate incorporation of nucleotides opposite the lesion. pnas.org
The integration of computational and structural data is crucial for building accurate predictive models of 3-dG's biological activity. By combining theoretical calculations with experimental structures, researchers can refine their understanding of the structure-function relationships of this important nucleoside analog and accelerate the discovery of new applications.
| Technique | Information Gained | Application in 3-dG Research |
| Molecular Docking | Prediction of binding poses and affinities. | Screening of virtual libraries of 3-dG derivatives against protein targets. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and stability. | Understanding the impact of 3-dG on DNA flexibility and protein binding. |
| X-ray Crystallography | High-resolution 3D structures of molecules and complexes. | Determining the precise geometry of 3-dG within DNA and its interactions with enzymes. pnas.org |
| NMR Spectroscopy | Information on molecular structure and dynamics in solution. | Probing the local conformation and base-pairing dynamics of 3-dG in DNA duplexes. nih.gov |
Integrative Research on Comprehensive Biological Functions in Model Systems
To fully comprehend the biological implications of this compound, it is essential to move beyond in vitro studies and investigate its effects in the complex environment of living cells and organisms. Integrative research using model systems, from cultured cells to animal models, is a critical future direction for elucidating the comprehensive biological functions of 3-dG.
In cell-based assays, the incorporation of 3-dG into the genome can be used to probe a variety of cellular processes, including DNA replication, transcription, and repair. By introducing 3-dG at specific sites in the genome of cultured cells, researchers can study how this modification affects gene expression, cell cycle progression, and the induction of apoptosis. These studies can also shed light on the cellular mechanisms that recognize and respond to this type of DNA alteration.
Animal models, such as transgenic mice, provide an invaluable platform for investigating the in vivo consequences of 3-dG exposure and incorporation. nih.gov These studies can assess the systemic effects of 3-dG, including its biodistribution, metabolism, and potential toxicity. Furthermore, animal models of diseases such as cancer or viral infections can be used to evaluate the therapeutic potential of 3-dG and its derivatives in a more physiologically relevant context.
The integration of data from these different model systems, combined with insights from molecular and cellular studies, will be crucial for building a comprehensive picture of 3-dG's biological activity. This holistic approach will be instrumental in identifying potential therapeutic applications and understanding the long-term consequences of this nucleoside modification.
Potential in Nanobiotechnology and Synthetic Biology Applications
The unique properties of this compound make it an attractive building block for applications in the rapidly evolving fields of nanobiotechnology and synthetic biology. researchgate.net These disciplines leverage the principles of molecular engineering to create novel materials and systems with programmed functions, and 3-dG offers a unique tool for the precise control of DNA structure and function.
In nanobiotechnology, DNA is increasingly used as a programmable material for the self-assembly of nanoscale structures and devices. The incorporation of 3-dG into DNA origami and other DNA-based nanostructures can be used to modulate their stability and to create specific recognition sites for the attachment of other molecules, such as proteins or nanoparticles. The altered electronic properties of the 3-deazapurine ring could also be exploited to create DNA-based nanowires with tailored conductive properties.
In synthetic biology, a major goal is the creation of artificial genetic systems with expanded functionalities. nih.gov The development of synthetic life forms with an expanded genetic alphabet is a long-term ambition, and modified nucleosides like 3-dG could potentially be incorporated into such systems. nih.gov By engineering DNA polymerases that can efficiently and faithfully replicate DNA containing 3-dG, it may be possible to create synthetic organisms that can store and transmit novel forms of genetic information. pnas.org
The exploration of 3-dG in these emerging fields is still in its early stages, but the potential for transformative discoveries is immense. As our ability to manipulate DNA at the atomic level continues to grow, so too will the opportunities for harnessing the unique properties of this compound to create a new generation of advanced materials and biological systems.
Q & A
Q. What synthetic strategies are effective for preparing fluorescent 3-deaza-2'-deoxyguanosine derivatives?
The synthesis of 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine involves Sonogashira coupling to introduce the naphthalene ethynyl group at the C3 position of the nucleobase. This modification imparts solvatochromic fluorescence, enabling microenvironment-sensitive detection. Key steps include protecting the sugar moiety during phosphoramidite chemistry and validating purity via reversed-phase HPLC and mass spectrometry .
Q. How does this compound function as an environmentally sensitive fluorescent probe in DNA studies?
The ethynylnaphthalene group in this compound undergoes conformational changes in response to minor groove hydration, altering fluorescence emission. When paired with cytosine, steric and electronic interactions in the minor groove shift emission maxima (e.g., from 450 nm to 480 nm), enabling real-time detection of base-pairing dynamics. This is validated via UV-Vis spectroscopy and fluorescence quenching assays in duplex DNA .
Q. What analytical methods are critical for characterizing this compound stability in oligonucleotides?
Stability assessments require:
- Chromatographic analysis : HPLC with UV/fluorescence detection to monitor degradation under varying pH/temperature.
- Mass spectrometry : ESI-MS to confirm intact molecular ions and identify oxidation byproducts (e.g., 8-oxo derivatives).
- Circular dichroism : To verify structural integrity in duplex DNA .
Advanced Research Questions
Q. How do 3-deaza modifications influence DNA-protein interactions compared to natural deoxyguanosine?
this compound disrupts hydrogen bonding at the N3 position, altering interactions with enzymes like DNA polymerases. For example, RB69 DNA polymerase shows reduced binding affinity due to the absence of the Hoogsteen-edge N3 hydrogen bond. Experimental validation involves surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography to resolve structural perturbations .
Q. What experimental designs mitigate data contradictions when comparing enzymatic cleavage of deaza-modified vs. natural DNA?
- Control design : Include unmodified oligonucleotides and parallel assays with enzymes like EcoRI (which cleaves at G^AATTC sites).
- Quantitative metrics : Use gel electrophoresis with SYBR Gold staining to quantify cleavage efficiency.
- Buffer optimization : Adjust Mg²⁺ concentrations to minimize "star activity" (non-specific cleavage) in modified DNA, as seen in 7-deaza-dG studies .
Q. What methodological considerations are critical when using this compound to detect single-base mismatches?
- Probe design : Place the modified nucleoside at positions where minor groove width changes (e.g., adjacent to mismatches).
- Fluorescence lifetime imaging (FLIM) : Resolve dynamic quenching effects caused by mismatched bases.
- Thermal denaturation : Compare Tm values of matched vs. mismatched duplexes to correlate fluorescence shifts with thermodynamic stability .
Q. How do 3-deaza and 7-deaza modifications differentially impact DNA structure and enzymatic processing?
- Hydrogen bonding : 3-Deaza removes the N3 hydrogen bond donor, affecting minor groove interactions, while 7-deaza eliminates the major groove N7 atom critical for restriction enzyme recognition.
- Experimental validation : Use Förster resonance energy transfer (FRET) to compare groove flexibility and electrophoretic mobility shift assays (EMSA) to assess enzyme binding .
Methodological Best Practices
- Avoiding oxidative artifacts : Store modified oligonucleotides in anaerobic buffers at -80°C and include antioxidants (e.g., ascorbate) during prolonged experiments .
- Calibration standards : For quantitative fluorescence studies, use synthetic oligonucleotides with defined modification levels to normalize emission intensities .
- Inter-laboratory reproducibility : Harmonize chromatographic protocols (e.g., identical column gradients and detectors) to minimize variability in stability or cleavage assays .
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